Cyclothialidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

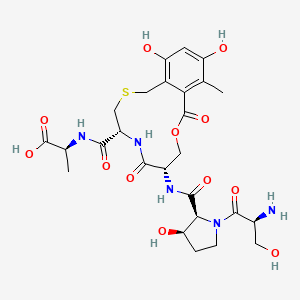

Cyclothialidine is a potent DNA gyrase inhibitor isolated from the bacterium Streptomyces filipinensis. It belongs to a novel class of natural products characterized by a unique 12-membered lactone ring integrated into a pentapeptide chain . Despite its potent inhibitory activity against DNA gyrase, this compound exhibits limited growth-inhibitory activity against intact bacterial cells due to poor permeation of the cytoplasmic membrane .

準備方法

合成経路と反応条件: シクロチアリジンの合成には、さまざまなアナログの調製を可能にする柔軟な合成経路が関与します。 逆合成分析は、二環式ラクトン中間体が汎用性の高い鍵となる中間体であり、ペプチド側鎖のさらなる変異を可能にすることを示唆しています . 一般的な合成経路には、12員環ラクトン環の形成と、その後ペプチド鎖の組み込みが含まれます .

工業的生産方法: シクロチアリジンは、主にStreptomyces filipinensisを使用する微生物発酵によって生産されます。 発酵ブロスは、シクロチアリジンの存在についてスクリーニングされ、その後、クロマトグラフィー技術を使用して単離および精製されます .

化学反応の分析

反応の種類: シクロチアリジンは、次のようなさまざまな化学反応を起こします。

酸化: シクロチアリジンは酸化されてヒドロキシル化誘導体になります。

還元: 還元反応は、ラクトン環またはペプチド側鎖を修飾できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、シクロチアリジンのヒドロキシル化、還元、および置換誘導体があり、これらはしばしばDNAジャイレース阻害活性について評価されます .

4. 科学研究への応用

シクロチアリジンには、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Chemical Structure and Mechanism of Action

Cyclothialidine is characterized by a 12-membered lactone ring integrated into a pentapeptide chain, distinguishing it from other known inhibitors. Its mechanism involves competitive inhibition of the ATPase activity of the B subunit of DNA gyrase, crucial for bacterial DNA replication and transcription . This inhibition is significant because it allows this compound to remain effective against strains resistant to other gyrase inhibitors like novobiocin .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria. Its effectiveness was quantified in terms of half-maximal inhibitory concentration (IC50), revealing that this compound has a notably low IC50 value of 0.03 µg/ml, outperforming other antibiotics such as novobiocin and norfloxacin .

Table 1: Comparative IC50 Values of DNA Gyrase Inhibitors

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | 0.03 |

| Novobiocin | 0.06 |

| Coumermycin A1 | 0.06 |

| Norfloxacin | 0.66 |

| Ciprofloxacin | 0.88 |

| Nalidixic Acid | 26 |

Research Applications

- Antibacterial Research : this compound serves as a lead compound for developing new antibacterial agents targeting DNA gyrase. Its ability to inhibit both Escherichia coli and various Gram-positive species suggests potential for broader applications in treating bacterial infections resistant to conventional therapies .

- Structural Biology : The crystal structures of this compound complexes with DNA gyrase have provided insights into ligand binding mechanisms, aiding in the design of novel gyrase inhibitors . Understanding these interactions is crucial for developing more effective drugs with fewer side effects.

- Pharmacological Studies : Research has demonstrated that this compound can inhibit DNA replication initiated from the origin of replication (oriC) in E. coli, further establishing its role as a potent inhibitor in bacterial systems .

Case Studies

- Inhibition Profile : A study investigated this compound's action against various bacterial strains, highlighting its superior efficacy compared to traditional antibiotics. It was shown to effectively disrupt the DNA supercoiling reaction essential for bacterial survival .

- Resistance Mechanisms : Research into mutant strains of E. coli revealed that this compound could maintain its inhibitory effects even when resistance mechanisms were present, suggesting its potential as a treatment option against resistant infections .

作用機序

シクロチアリジンは、DNAジャイレースのBサブユニットのATPase活性を阻害することで作用を発揮します。 これは、ジャイレースへのATPの結合を競合的に阻害し、細菌複製に必要なDNAの超らせん化を阻止します . シクロチアリジンのDNAジャイレースへの結合はATPによって拮抗されるため、ATPase活性を阻害することが示唆されます .

6. 類似の化合物との比較

シクロチアリジンは、次のような他のDNAジャイレース阻害剤と比較されます。

クマリン: シクロチアリジンと同様に、クマリンはDNAジャイレースのATPase活性を阻害しますが、構造的特徴が異なります。

キノロン: キノロンはDNAジャイレースの再結合反応を阻害しますが、シクロチアリジンはこのプロセスには影響を与えません.

アミノクマリン: これらの化合物は、ATP結合を阻害することによってもDNAジャイレースを阻害しますが、化学構造と結合部位が異なります.

シクロチアリジンのユニークさは、DNAジャイレースのBサブユニットのATPase活性を特異的に阻害することであり、これはDNAジャイレース阻害の研究と新しい抗菌剤の開発のための貴重なツールとなります .

類似化合物との比較

Cyclothialidine is compared with other DNA gyrase inhibitors, such as:

Coumarins: Like this compound, coumarins inhibit the ATPase activity of DNA gyrase but have different structural features.

Quinolones: Quinolones inhibit the resealing reaction of DNA gyrase, whereas this compound does not affect this process.

Aminocoumarins: These compounds also inhibit DNA gyrase by blocking ATP binding but differ in their chemical structure and binding sites.

This compound’s uniqueness lies in its specific inhibition of the ATPase activity of the B subunit of DNA gyrase, making it a valuable tool for studying DNA gyrase inhibition and developing new antibacterial agents .

特性

CAS番号 |

147214-63-9 |

|---|---|

分子式 |

C26H35N5O12S |

分子量 |

641.6 g/mol |

IUPAC名 |

(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1 |

InChIキー |

HMHQWJDFNVJCHA-ZPGBQQFCSA-N |

SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

異性体SMILES |

CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |

正規SMILES |

CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cyclothialidine; Ro 09-1437; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。